N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a complex organic compound that may have applications in various fields such as medicinal chemistry, biochemistry, and materials science. The compound’s structure suggests it could be involved in interactions with biological molecules, potentially making it useful in drug development or biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride likely involves multiple steps, including the formation of the isoindolinone and piperidinone rings, followed by the attachment of the aminobutyl and acetamide groups. Typical reaction conditions might include:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.
Reagents: Amines, carboxylic acids, and anhydrides.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride may undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: In studying enzyme interactions or as a potential inhibitor.
Medicine: As a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide.
- **N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide sulfate.
Uniqueness
The unique structural features, such as the specific arrangement of functional groups and the presence of both isoindolinone and piperidinone rings, may confer unique properties, such as specific binding affinities or reactivity profiles.
Properties
Molecular Formula |
C19H25ClN4O5 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide;hydrochloride |
InChI |
InChI=1S/C19H24N4O5.ClH/c20-7-1-2-8-21-17(25)11-28-13-3-4-14-12(9-13)10-23(19(14)27)15-5-6-16(24)22-18(15)26;/h3-4,9,15H,1-2,5-8,10-11,20H2,(H,21,25)(H,22,24,26);1H |
InChI Key |
RGAWVNPJVAPFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.